molecular formula C8H7NO2S2 B14908301 2-(Methylsulfonyl)-3-(thiophen-3-yl)acrylonitrile

2-(Methylsulfonyl)-3-(thiophen-3-yl)acrylonitrile

Cat. No.: B14908301
M. Wt: 213.3 g/mol
InChI Key: SIXOBLQYLIKFRB-XBXARRHUSA-N
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Description

2-(Methylsulfonyl)-3-(thiophen-3-yl)acrylonitrile is an organic compound that features a thiophene ring substituted with a methylsulfonyl group and an acrylonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfonyl)-3-(thiophen-3-yl)acrylonitrile typically involves the reaction of thiophene derivatives with appropriate sulfonyl and nitrile reagents. One common method includes the sulfonylation of thiophene followed by the introduction of the acrylonitrile group under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of advanced purification techniques such as crystallization and chromatography ensures the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfonyl)-3-(thiophen-3-yl)acrylonitrile undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the nitrile group or the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents and other electrophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

2-(Methylsulfonyl)-3-(thiophen-3-yl)acrylonitrile has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: Used in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of 2-(Methylsulfonyl)-3-(thiophen-3-yl)acrylonitrile involves its interaction with molecular targets through its functional groups. The sulfonyl group acts as an electron-withdrawing group, influencing the reactivity of the thiophene ring and the acrylonitrile moiety. This interaction can affect various biochemical pathways and molecular targets, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Ethylsulfonyl)-3-(thiophen-3-yl)acrylonitrile
  • 2-(Methylsulfonyl)-3-(furan-3-yl)acrylonitrile
  • 2-(Methylsulfonyl)-3-(pyridin-3-yl)acrylonitrile

Uniqueness

2-(Methylsulfonyl)-3-(thiophen-3-yl)acrylonitrile is unique due to the presence of the thiophene ring, which imparts specific electronic properties and reactivity

Properties

Molecular Formula

C8H7NO2S2

Molecular Weight

213.3 g/mol

IUPAC Name

(E)-2-methylsulfonyl-3-thiophen-3-ylprop-2-enenitrile

InChI

InChI=1S/C8H7NO2S2/c1-13(10,11)8(5-9)4-7-2-3-12-6-7/h2-4,6H,1H3/b8-4+

InChI Key

SIXOBLQYLIKFRB-XBXARRHUSA-N

Isomeric SMILES

CS(=O)(=O)/C(=C/C1=CSC=C1)/C#N

Canonical SMILES

CS(=O)(=O)C(=CC1=CSC=C1)C#N

Origin of Product

United States

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